Home > Products > Screening Compounds P19832 > Dynorphin (2-17)
Dynorphin (2-17) - 83608-80-4

Dynorphin (2-17)

Catalog Number: EVT-419174
CAS Number: 83608-80-4
Molecular Formula: C90H146N30O21
Molecular Weight: 1984.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dynorphins are classified as endogenous opioid peptides that primarily interact with the κ-opioid receptors. Dynorphin (2-17) specifically arises from the cleavage of dynorphin A, which is processed by proprotein convertase 2. This peptide has been identified in various regions of the central nervous system, including the hypothalamus, striatum, and spinal cord, where it plays diverse roles depending on its site of production . Unlike other dynorphins, dynorphin (2-17) does not bind to opioid receptors but is involved in non-opioid signaling pathways that can influence pain perception and other physiological responses .

Synthesis Analysis

The synthesis of dynorphin (2-17) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptide bonds while minimizing side reactions. Key parameters for successful synthesis include:

  • Amino Acid Sequence: The sequence for dynorphin (2-17) is Tyr-Pro-Phe-Gly-Leu-Arg-Arg-Asp-Gly-Tyr-Gly-Gly-Ala-Leu-Ala.
  • Protecting Groups: Use of appropriate protecting groups for amino acids to prevent unwanted reactions during synthesis.
  • Cleavage Conditions: After synthesis, peptides are cleaved from the resin using trifluoroacetic acid or similar reagents to yield the final product.
  • Purification: The crude peptide is purified using high-performance liquid chromatography to ensure high purity levels suitable for biological assays .
Molecular Structure Analysis

The molecular structure of dynorphin (2-17) consists of a sequence of 16 amino acids with a specific arrangement that contributes to its biological activity. The structure can be represented as follows:

Tyr Pro Phe Gly Leu Arg Arg Asp Gly Tyr Gly Gly Ala Leu Ala\text{Tyr Pro Phe Gly Leu Arg Arg Asp Gly Tyr Gly Gly Ala Leu Ala}

Structural Characteristics

  • Molecular Weight: Approximately 1,800 Da.
  • Hydrophobic Regions: The presence of hydrophobic amino acids like Leucine and Phenylalanine influences its interaction with lipid membranes and receptors.
  • Functional Groups: The peptide contains various functional groups such as amides and carboxylic acids that are critical for its interaction with biological targets .
Chemical Reactions Analysis

Dynorphin (2-17) participates in several chemical reactions within biological systems. Notably:

  • Receptor Binding: While it does not bind to classic opioid receptors, it has been shown to modulate ion channels like acid-sensing ion channel 1a (ASIC1a), influencing neuronal excitability and pain pathways .
  • Enzymatic Interactions: It may also interact with enzymes involved in signaling cascades, particularly those linked to inflammatory responses and pain modulation.

These interactions highlight its role beyond traditional opioid signaling pathways .

Mechanism of Action

The mechanism of action for dynorphin (2-17) primarily involves non-opioid pathways. Key points include:

  • p38 Mitogen-Activated Protein Kinase Activation: Dynorphin (2-17) has been shown to increase phosphorylated p38 levels in microglia within the spinal cord. This activation is associated with pain signaling pathways independent of opioid receptor engagement .
  • Influence on Neuronal Activity: By modulating ASIC1a activity, dynorphin (2-17) enhances neuronal responses to acidic conditions, which can contribute to hyperalgesia—an increased sensitivity to pain following injury or inflammation .

This mechanism suggests that dynorphin (2-17) plays a complex role in both promoting and inhibiting pain under different physiological conditions.

Physical and Chemical Properties Analysis

Dynorphin (2-17) exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar amino acid composition.
  • Stability: The peptide's stability can be affected by factors such as pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.

Analytical Techniques

Common techniques used for analyzing these properties include:

  • Mass Spectrometry: To determine molecular weight and confirm peptide identity.
  • Nuclear Magnetic Resonance Spectroscopy: To study the conformational dynamics in solution.

These techniques provide insights into the structural integrity and functional capabilities of dynorphin (2-17) .

Applications

Dynorphin (2-17) has several important scientific applications:

  1. Pain Research: Its role in modulating pain pathways makes it a target for developing analgesic drugs that could offer alternatives to traditional opioids.
  2. Neuroscience Studies: Investigating its effects on neuronal excitability and signaling pathways can enhance understanding of neurodegenerative diseases and stress-related disorders.
  3. Addiction Studies: Understanding how dynorphins influence dopamine release may provide insights into addiction mechanisms and potential therapeutic targets for substance use disorders .
  4. Inflammation Research: Given its interactions with inflammatory mediators, dynorphin (2-17) may have implications in developing treatments for chronic inflammatory conditions.
Biosynthesis and Precursor Processing of Dynorphin (2-17)

Prodynorphin as the Precursor Protein: Gene Structure and Expression Regulation

The PDYN gene serves as the exclusive precursor for dynorphin (2-17) and other dynorphin-related peptides. Located on chromosome 20 (20pter-p12) in humans, PDYN comprises four exons and three introns, with exons 3 and 4 encoding the entire bioactive peptide sequence [5] [9]. Regulatory elements within its promoter region include:

  • CRE (cAMP Response Elements): Critical for neuronal activity-dependent transcription, particularly in stress-responsive pathways.
  • AP-1 sites: Targeted by Fos/Jun complexes during chronic pain or inflammation.
  • DREAM (Downstream Regulatory Element): A calcium-sensitive repressor that dissociates under elevated intracellular Ca²⁺, enabling PDYN transcription [9].

Expression exhibits tissue-specific patterns:

  • Neural tissues: Highest density in limbic structures (amygdala, nucleus accumbens), hypothalamus, and spinal cord dorsal horn.
  • Peripheral tissues: Detectable in endocrine cells and immune populations, though at lower levels [5] [6]. Evolutionary analysis reveals human-specific PDYN promoter duplications, suggesting enhanced regulatory complexity compared to non-human primates [6].

Table 1: Structural and Regulatory Components of the PDYN Gene

ComponentLocationFunctionRegulatory Factors
Exon 1–25'-UTRTranscriptional initiationPromoter methylation
Exon 3–4Coding regionEncodes bioactive peptidesAlternative splicing
CRE sitesPromoterActivity-dependent transcriptionPhospho-CREB
AP-1 sitesPromoterStress-induced transcriptionFos/Jun heterodimers
DREAM binding elementDownstreamCalcium-dependent repressionCalmodulin signaling

Proteolytic Cleavage Mechanisms: Role of Proprotein Convertases and Carboxypeptidases

Dynorphin (2-17) derives from sequential processing of its full-length precursor, dynorphin A (1–17). The cleavage cascade involves:

  • Primary endoproteolysis: Proprotein convertase 2 (PC2) performs essential cleavages at paired basic residues (e.g., Arg⁶⁻Arg⁷, Lys¹¹⁻Lys¹²) and single Arg sites within prodynorphin. This generates dynorphin A (1–17) and intermediate fragments [3] [8]. PC2 exhibits unique efficiency in cleaving Arg⁻Pro bonds—a key step in dynorphin A (1–8) formation [3].
  • Carboxypeptidase cooperation: Carboxypeptidase E (CPE) removes C-terminal basic residues exposed by PC2. This prevents product inhibition of PC2 and enhances processing efficiency. In vitro studies show PC2 activity increases 2.5-fold when co-incubated with CPE [3].
  • Aminopeptidase action: Dynorphin (2–17) forms when aminopeptidases remove the N-terminal tyrosine (Tyr¹) from dynorphin A (1–17). This step eliminates opioid receptor affinity but confers affinity for bradykinin receptors [4] [7].

Table 2: Key Enzymes in Dynorphin (2–17) Biosynthesis

EnzymeCleavage Site SpecificityFunction in ProcessingInhibitors/Modulators
Proprotein Convertase 2 (PC2)Paired basics (KK, KR, RR); Single RPrimary endoproteolysis of prodynorphinPro-SAAS
Carboxypeptidase E (CPE)C-terminal basics (K/R)Removal of basic residues after PC2 actionGEMSA
Aminopeptidase MN-terminal TyrGeneration of dynorphin (2–17)Bestatin

Differential Processing of Prodynorphin in Neural vs. Peripheral Tissues

Prodynorphin proteolysis exhibits marked tissue-specificity:

  • Central nervous system:
  • Spinal cord and striatum predominantly yield dynorphin A (1–17) and dynorphin B via PC2-mediated cleavage.
  • Hippocampal neurons favor alternative splicing, producing truncated PDYN variants lacking central segments. These retain dynorphin (2–17) generation capacity but show altered kinetics [5] [8].
  • Peripheral tissues:
  • Immune cells generate shorter fragments (e.g., dynorphin A (1–8)) via cathepsin L rather than PC2. IL-1β upregulates this pathway during inflammation [4] [7].
  • Endocrine tissues produce nuclear-localized PDYN variants through alternative translation initiation. These may participate in gene regulation independent of peptide signaling [5].

Mass spectrometry studies confirm dynorphin (2–17) is 3.4-fold more abundant in neuropathic pain models compared to naïve rodent spinal cord, reflecting activity-dependent processing shifts [8].

Synaptic Vesicle Dynamics and Activity-Dependent Release of Dynorphin (2–17)

Dynorphin (2–17) is packaged into dense-core vesicles (DCVs) in neurons and immune cells:

  • Neuronal packaging: DCVs transport dynorphin (2–17) to presynaptic terminals and dendritic release sites. Co-storage with glutamate enables activity-dependent co-release in spinal cord dorsal horn [4] [8].
  • Release triggers: High-frequency stimulation or sustained depolarization induces Ca²⁺-dependent exocytosis. In vivo electrophysiology shows 15 Hz stimulation doubles dynorphin (2–17) release in rat spinal cord [4].
  • Receptor targeting:
  • Non-opioid signaling: Released dynorphin (2–17) binds bradykinin B2 receptors on spinal neurons, potentiating NMDA receptor currents and enhancing pain transmission.
  • Autocrine actions: Immune-cell-derived dynorphin (2–17) activates B1 receptors on macrophages, amplifying IL-6 production [4].
  • Degradation dynamics: Extracellular half-life is <2 minutes due to rapid cleavage by membrane-bound peptidases. This constrains signaling to synaptic or paracrine microdomains [7].

Table 3: Tissue-Specific Processing and Functional Implications of Dynorphin (2–17)

Tissue/Cell TypePrimary EnzymesMajor Fragments GeneratedFunctional Consequences
Spinal cord neuronsPC2 + CPE + aminopeptidase MDynorphin (2–17), Dyn A (1–17)NMDA receptor sensitization
Hippocampal neuronsAlternative splicing + PC1Truncated PDYN derivativesAltered synaptic plasticity
MacrophagesCathepsin LDynorphin A (1–8), (2–17)Enhanced IL-6/IL-1β secretion
Endocrine cellsFurin-like convertasesNuclear PDYN isoformsTranscriptional regulation

Properties

CAS Number

83608-80-4

Product Name

Dynorphin (2-17)

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C90H146N30O21

Molecular Weight

1984.3 g/mol

InChI

InChI=1S/C90H146N30O21/c1-7-50(6)73(119-77(130)58(28-18-36-103-89(98)99)108-74(127)57(27-17-35-102-88(96)97)110-79(132)62(40-49(4)5)115-80(133)63(41-51-21-9-8-10-22-51)107-71(124)47-106-70(123)45-93)85(138)112-59(29-19-37-104-90(100)101)86(139)120-38-20-30-67(120)84(137)111-56(26-14-16-34-92)76(129)114-61(39-48(2)3)78(131)109-55(25-13-15-33-91)75(128)116-64(42-52-46-105-54-24-12-11-23-53(52)54)81(134)118-66(44-72(125)126)83(136)117-65(43-69(95)122)82(135)113-60(87(140)141)31-32-68(94)121/h8-12,21-24,46,48-50,55-67,73,105H,7,13-20,25-45,47,91-93H2,1-6H3,(H2,94,121)(H2,95,122)(H,106,123)(H,107,124)(H,108,127)(H,109,131)(H,110,132)(H,111,137)(H,112,138)(H,113,135)(H,114,129)(H,115,133)(H,116,128)(H,117,136)(H,118,134)(H,119,130)(H,125,126)(H,140,141)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t50-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-/m0/s1

InChI Key

JECIBNXRPCZGQN-VKJHYFBDSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN

Synonyms

(des-Tyr(1))dyn A
1-de-Tyr-dynorphin
1-de-tyrosine-dynorphin
1-desTyr-dynorphin A
dyn A (2-17)
dynorphin (2-17)
dynorphin A (2-17)
dynorphin A, desTyr(1)-
dynorphin A, destyrosyl(1)-
dynorphin, des-Tyr(1)-
dynorphin, des-tyrosine(1)-

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.